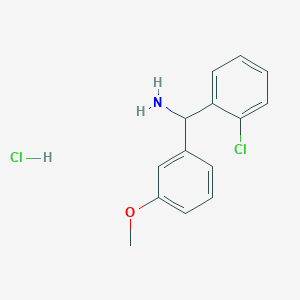
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene (TMBPF) is an organic compound that belongs to the class of compounds known as fluorenes. It is an aromatic hydrocarbon with four fused rings and is used in a variety of scientific research applications. TMBPF is an important compound in organic synthesis due to its unique properties and structure. It has been used in the production of various dyes, as a photorefractive material, and as a precursor to other compounds.
Applications De Recherche Scientifique
Molecular Networks and Porous Materials
Research has shown the potential of derivatives of fluorene in the construction of weakly bonded molecular networks, which can form open supramolecular structures with significant void space, potentially useful for guest inclusion or as porous materials. For example, tetranitro and tetracyano derivatives of 9,9‘-spirobifluorene have been synthesized and characterized, demonstrating their ability to self-assemble into open networks with applications in materials science, especially for gas storage and separation technologies (É. Demers et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
The compound and its derivatives have been explored for their utility in the field of organic electronics, particularly within OLEDs. Novel terfluorenyl derivatives with different central indenofluorene cores have been synthesized, exhibiting drastically different optical and electrochemical properties, making them suitable for use in blue single-layer small-molecule OLEDs (C. Poriel et al., 2011).
Sensing Applications
A fluorene oligomer with peripheral carbazole side chains has been developed as a highly sensitive colorimetric and fluorometric probe for iodide, showcasing the versatility of fluorene derivatives in sensing applications. This probe demonstrates high sensitivity and selectivity, making it a potential candidate for the detection of iodide in environmental and biological samples (Yang Zhao et al., 2012).
Water Detection in Organic Solvents
Solvatochromic fluorenone-tetraphenylethene luminogens based on fluorene have been designed for ultra-high sensitivity to trace water in organic solvents, showcasing an innovative approach to detecting water content in industrial applications. The detection limit of these luminogens is comparable to that of Karl–Fischer titration, marking a significant advancement in the field of moisture analysis (T. Chen et al., 2017).
Photovoltaic Properties Enhancement
Conjugated oligoelectrolytes consisting of fluorene and phenothiazine have been investigated for their effect on the photovoltaic properties of polymer solar cells. The insertion of these materials as a cathode interfacial layer has been shown to increase the overall power conversion efficiency, highlighting the role of fluorene derivatives in enhancing the performance of renewable energy technologies (T. Do et al., 2014).
Propriétés
IUPAC Name |
2-[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42/c1-35-13-23-41(24-14-35)53(42-25-15-36(2)16-26-42)49-11-7-5-9-45(49)47-31-21-39(33-51(47)53)40-22-32-48-46-10-6-8-12-50(46)54(52(48)34-40,43-27-17-37(3)18-28-43)44-29-19-38(4)20-30-44/h5-34H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXGISJFDUHZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694859 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene | |
CAS RN |
854046-47-2 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

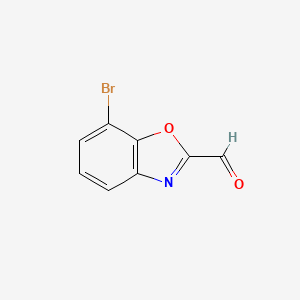
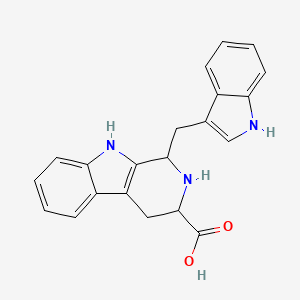
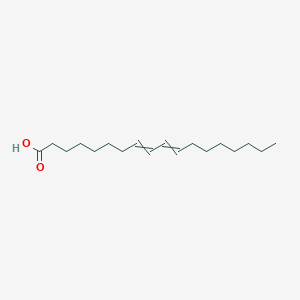
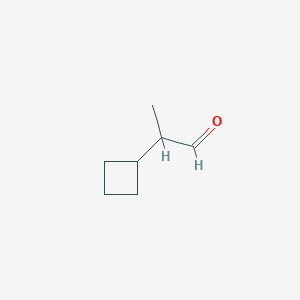

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)
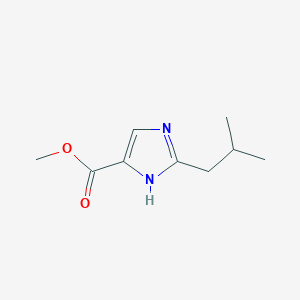
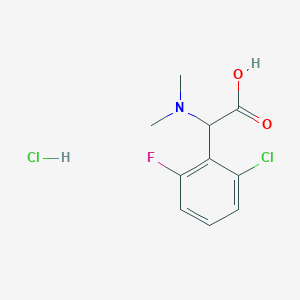
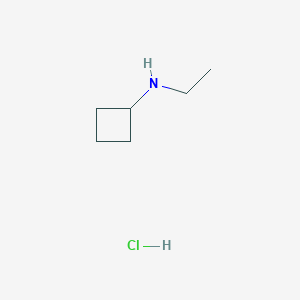
![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)
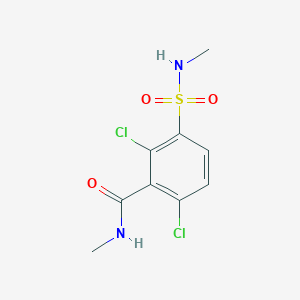
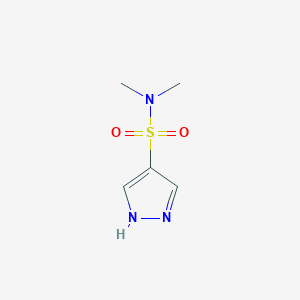
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)
